Methyl 4-(nonanoylamino)benzoate
Description
Methyl 4-(nonanoylamino)benzoate is a synthetic benzoate ester derivative featuring a nonanoyl (9-carbon acyl) chain attached via an amide linkage at the para position of the benzene ring.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
methyl 4-(nonanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-16(19)18-15-12-10-14(11-13-15)17(20)21-2/h10-13H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
UWCWQVGDHXUWKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Chain Length and Hydrophobicity
- Methyl 4-(Dimethylamino)Benzoate (C10H13NO2): Features a dimethylamino group (-N(CH3)2) at the 4-position. This electron-donating group enhances solubility in polar solvents due to its basicity and smaller molecular weight (179.22 g/mol) .
- Methyl 4-(Carbamoylamino)Benzoate: Contains a carbamoyl (-CONH2) group, which is polar but shorter than nonanoylamino. Its hydrophilicity contrasts with the long hydrophobic chain of nonanoylamino, affecting membrane permeability and protein binding .
- Piperazine-Linked Derivatives (e.g., C1–C7 in ): Compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate incorporate piperazine and quinoline moieties.
Functional Group Variations
- Ethyl 4-(Sulfooxy)Benzoate: An ethyl ester with a sulfoxy group (-OSO3H) at the 4-position. The sulfoxy group increases acidity and water solubility, contrasting with the nonpolar nonanoylamino group .
- Methyl 4-(1H-Imidazol-1-yl)Benzoate: Substituted with an imidazole ring, enabling hydrogen bonding and metal coordination, unlike the inert aliphatic nonanoylamino chain .
- Methyl 4-Acetamido-2-Hydroxybenzoate: Combines an acetamido (-NHCOCH3) group and a hydroxyl (-OH) group.
Structural and Physicochemical Comparison Table
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